molecular formula C23H26N4O4 B2700355 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 877631-75-9

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2700355
CAS No.: 877631-75-9
M. Wt: 422.485
InChI Key: LPCDTTWXQLZGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central ethanediamide (oxalamide) backbone connecting two distinct moieties:

  • A piperazine-phenyl group: A 4-phenylpiperazine unit attached to a furan-2-yl-substituted ethyl chain.
  • A furan-methyl group: A furan-2-ylmethyl substituent on the ethanediamide nitrogen.

The structure combines aromatic (furan, phenyl) and heterocyclic (piperazine) components, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c28-22(24-16-19-8-4-14-30-19)23(29)25-17-20(21-9-5-15-31-21)27-12-10-26(11-13-27)18-6-2-1-3-7-18/h1-9,14-15,20H,10-13,16-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDTTWXQLZGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.

    Coupling reactions: The furan and phenylpiperazine units are coupled using reagents like carbodiimides or other coupling agents to form the final ethanediamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The phenylpiperazine moiety can be reduced under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Reduced phenylpiperazine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of furan and piperazine derivatives with biological targets.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and piperazine moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights several structurally related compounds, enabling a systematic comparison:

Core Structural Variations

Compound ID/Name Key Structural Differences vs. Target Compound Molecular Formula Molecular Weight (g/mol) Source
Target Compound - Not explicitly stated - -
BA72388 (N'-[2-(4-Chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide) Replaces furan-methyl with 4-chlorophenyl-ethyl group C₂₆H₂₉ClN₄O₃ 480.9865
BB89860 (N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-hydroxypropyl)ethanediamide) Substitutes furan-methyl with 3-hydroxypropyl C₂₁H₂₈N₄O₄ 400.4714
BD38820 (2,6-Difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide) Replaces ethanediamide with difluorobenzamide C₂₃H₂₃F₂N₃O₂ 411.4444
BA75358 (N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide) Substitutes furan-methyl with morpholin-4-yl-ethyl C₂₄H₃₃N₅O₄ 455.5499
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide Replaces furan-methyl with 2-hydroxyethyl C₂₀H₂₆N₄O₄ ~386.45 (estimated)
Key Observations:
  • Substituent Flexibility: The ethanediamide nitrogen is a hotspot for modifications, accommodating groups like chlorophenyl (BA72388), hydroxypropyl (BB89860), or morpholine (BA75358).
  • Piperazine Retention : All analogs retain the 4-phenylpiperazine moiety, suggesting its critical role in bioactivity, possibly via modulation of serotonin or dopamine receptors .
  • Furan Preservation : The furan-2-yl group on the ethyl chain is conserved, likely contributing to π-π stacking or hydrogen bonding in target binding .

Pharmacological Implications

Piperazine Derivatives

Piperazine-containing compounds (e.g., antipsychotics, antidepressants) often target CNS receptors. For example:

  • Ranitidine analogs () incorporate dimethylaminomethyl-furan and sulfanyl groups for H₂ antagonism but lack the ethanediamide core .
  • Azetidinone-piperazine hybrids () demonstrate antimicrobial activity, highlighting the versatility of piperazine in drug design .
Ethanediamide Linker

The ethanediamide group in the target compound and its analogs may enhance metabolic stability compared to ester or amide linkages. For instance:

  • Nitroethene-diamine derivatives () in ranitidine-related compounds show susceptibility to nitro-group reduction, whereas ethanediamide analogs might exhibit improved stability .

Biological Activity

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide, with the CAS number 877631-29-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.

The compound's molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3} with a molecular weight of 410.5 g/mol. The structure includes multiple functional groups that contribute to its biological activities.

Antibacterial Activity

Furan derivatives, including this compound, have been studied for their antibacterial properties. Research indicates that various furan-containing compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism of Action : Furan derivatives may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Case Study : A study demonstrated that similar furan compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents.

Anticancer Properties

Research into the anticancer activity of furan derivatives highlights their ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.

Key Findings:

  • In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : These compounds may trigger apoptosis through the activation of caspases and modulation of the cell cycle.

Enzyme Inhibition

The compound has also been investigated for its potential as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders.

Key Findings:

  • Tyrosinase Inhibition : In vitro assays have shown that certain furan derivatives effectively inhibit tyrosinase activity, suggesting potential applications in cosmetic formulations.
  • Research Example : A derivative demonstrated a significant reduction in enzyme activity compared to controls, indicating its potential as a therapeutic agent for skin conditions.

Summary of Biological Activities

Activity Type Findings
AntibacterialEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth through caspase activation.
Enzyme InhibitionInhibits tyrosinase; potential application in treating hyperpigmentation disorders.

Q & A

Q. What are the key steps in synthesizing N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Intermediate Preparation : Start with furan-2-carboxylic acid hydrazide, reacting it with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol .

Mannich Reaction : React the intermediate with substituted amines (e.g., 4-phenylpiperazine) and formaldehyde in ethanol to introduce the piperazine and ethylenediamide moieties .

Purification : Use column chromatography or recrystallization to isolate the final product.

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during the Mannich reaction to balance reactivity and side-product formation .
  • Solvent Selection : Ethanol or dichloromethane enhances solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate reaction rates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of furan, piperazine, and ethanediamide groups. For example, furan protons appear at δ 6.2–7.4 ppm, while piperazine N-CH₂ signals resonate at δ 2.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 433.5 (calculated for C₂₄H₂₇N₅O₃) .

Q. How is the compound’s preliminary biological activity assessed, and what in vitro models are recommended for initial screening?

Methodological Answer:

  • Target Selection : Prioritize receptors/ enzymes structurally related to the compound’s motifs (e.g., serotonin or dopamine receptors due to the piperazine group) .
  • Assays :
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neuroprotective studies) .
    • Cell Viability : Screen against cancer lines (e.g., HeLa or MCF-7) via MTT assay at concentrations 1–100 μM .
  • Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target selectivity?

Methodological Answer:

  • Modifiable Regions :
    • Furan Rings : Replace with thiophene or pyrrole to alter π-π stacking interactions .
    • Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
  • Evaluation Workflow :
    • Synthesize analogs with single modifications.
    • Test affinity via radioligand binding assays (e.g., Kᵢ values for serotonin receptors) .
    • Use molecular docking (AutoDock Vina) to correlate activity with predicted binding poses .

Q. What computational methods are used to predict the compound’s interactions with biological targets and ADMET properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A receptor) in GROMACS to assess stability over 100 ns trajectories .
  • ADMET Prediction :
    • SwissADME : Predict moderate blood-brain barrier penetration (due to molecular weight >400 Da) and CYP450 inhibition risk .
    • ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane disruption) based on structural alerts .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

Methodological Answer:

  • Case Example : If in vitro assays show potent acetylcholinesterase inhibition (IC₅₀ = 50 nM) but in vivo mouse models lack cognitive improvement:
    • Hypothesis 1 : Poor bioavailability due to low solubility. Test : Measure plasma concentrations via LC-MS after oral administration .
    • Hypothesis 2 : Off-target effects masking efficacy. Test : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase interactions .
  • Resolution : Optimize formulation (e.g., nanoemulsions for solubility) or redesign the compound to reduce off-target binding .

Q. What strategies are employed to improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Solubility Enhancement :
    • Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .
    • Co-Crystallization : Use succinic acid as a co-former to increase aqueous solubility .
  • Metabolic Stability :
    • Liver Microsome Assays : Identify metabolic hotspots (e.g., furan oxidation). Solution : Replace furan with bioisostere like thiazole .
    • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to avoid drug-drug interactions .

Q. How do variations in assay conditions (e.g., pH, co-factors) impact the interpretation of the compound’s inhibitory activity?

Methodological Answer:

  • Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition between pH 7.4 vs. 6.5:
    • Mechanistic Insight : Protonation of piperazine nitrogen at lower pH may enhance binding to ATP pockets .
    • Validation : Repeat assays with buffer-controlled pH and monitor via fluorescence polarization .
  • Documentation : Report all conditions (e.g., ATP concentration, incubation time) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.